molecular formula C9H10FNO2 B1341437 N-(2-Fluorophenyl)-3-aminopropionic acid CAS No. 38470-19-8

N-(2-Fluorophenyl)-3-aminopropionic acid

Cat. No. B1341437
CAS RN: 38470-19-8
M. Wt: 183.18 g/mol
InChI Key: DSLJQEDRQRYPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-3-aminopropionic acid is a monofluorinated analogue of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of a fluorine atom into the arylpropionic acid structure is intended to create non-epimerizable mimics of these widely used NSAIDs, potentially offering improved pharmacological properties due to the influence of the fluorine substituent .

Synthesis Analysis

The synthesis of α-fluorinated arylpropionic acids, including N-(2-Fluorophenyl)-3-aminopropionic acid, involves the oxidation of corresponding primary alcohols. These primary alcohols are accessible through two different pathways, which demonstrate the general applicability of the synthesis method by allowing variation of the aromatic moiety. This synthetic approach provides a convenient route to produce monofluorinated analogues of well-known NSAIDs .

Molecular Structure Analysis

Comparative X-ray studies have been conducted to examine the influence of the fluorine substituent on the conformation of the acid moiety within the crystal lattice. The presence of the fluorine atom is likely to affect the molecular conformation, which can have significant implications for the compound's interaction with biological targets, such as enzymes or receptors involved in the inflammatory response .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and potential metabolism of N-(2-Fluorophenyl)-3-aminopropionic acid have not been detailed in the provided papers. However, the synthesis process itself involves the strategic introduction of a fluorine atom to create a stable, non-epimerizable structure, which is a key feature in the design of these fluorinated analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Fluorophenyl)-3-aminopropionic acid are not explicitly discussed in the provided papers. Nonetheless, the introduction of fluorine is known to impact such properties, potentially leading to increased metabolic stability and altered pharmacokinetics compared to non-fluorinated NSAIDs. These changes are part of the rationale behind the design of fluorinated drug analogues .

Scientific Research Applications

Biodegradation of Aromatic Compounds

Research into the biodegradation of aromatic compounds by Escherichia coli provides an extensive overview of the ability of this organism to utilize various aromatic compounds as carbon and energy sources. This includes the degradation of aromatic acids and amines, offering insights into microbial pathways that could potentially be relevant to the environmental fate or biotechnological applications of N-(2-Fluorophenyl)-3-aminopropionic acid (Díaz et al., 2001).

Arylpropionic Acid-derived NSAIDs

Another relevant area of research focuses on the anticancer activity and potential mechanisms of action of arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs). This research highlights the antiproliferative activities of these compounds against different types of cancer cells and explores non-COX targets that could mediate their anticancer activity. Such studies may provide a foundation for investigating the biological activities of related compounds, including N-(2-Fluorophenyl)-3-aminopropionic acid (Gouda et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals in the environment is another relevant field, providing insights into the degradation pathways, half-lives, and defluorination potential of such compounds. This research could inform environmental management strategies and bioremediation efforts for compounds including N-(2-Fluorophenyl)-3-aminopropionic acid (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(2-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLJQEDRQRYPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589449
Record name N-(2-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-3-aminopropionic acid

CAS RN

38470-19-8
Record name N-(2-Fluorophenyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38470-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroaniline (2.0 g) in acetonitrile (20 ml), acrylic acid (1.4 ml) was added and heated under reflux for 21 hours. After the reaction mixture was concentrated, the residue was diluted with 10% aqueous sodium hydroxide and washed with chloroform. The aqueous layer was adjusted to pH 3.3 by addition of 12M aqueous hydrochloric acid, and the precipitated crystal was collected by filtration and dried to give N-(2-fluorophenyl)-β-alanine (1.35 g) as a light-yellow solid. N-(2-Fluorophenyl)-(3-alanine thus obtained (1.30 g) was added to polyphosphoric acid (20g) heated at 130° C., followed by stirring for 2.5 hours. After addition of ice-cold water, the reaction mixture was adjusted to pH 5 with 8M aqueous sodium hydroxide. The precipitated crystal was collected by filtration to give 8-fluoro-2,3-dihydroquinolin-4(1H)-one (770 mg) as a yellow solid. To a solution of 8-fluoro-2,3-dihydroquinolin-4(1H)-one thus obtained (700 mg) in trifluoroacetic acid (20 ml), triethylsilane (4.1 ml) was added and stirred at room temperature for 2 hours. Triethylsilane (2.1 ml) was further added and stirred overnight at room temperature. After the reaction mixture was concentrated, the residue was diluted with 1M aqueous sodium hydroxide and extracted with diethyl ether. To the organic layer, 6M aqueous hydrochloric acid was added and stirred to separate the aqueous layer. The aqueous layer was alkalized with 8M aqueous sodium hydroxide and extracted with chloroform. The organic layer was washed with brine and then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1) to give the titled compound, i.e., 8-fluoro-1,2,3,4-tetrahydroquinoline (427 mg) as a light-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.